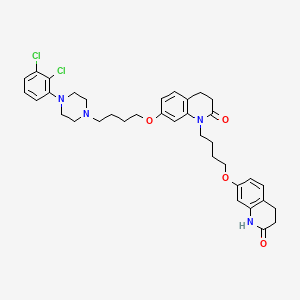
Aripiprazole impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Aripiprazole impurity 4 has several applications in scientific research:
Mecanismo De Acción
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Comparación Con Compuestos Similares
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Propiedades
Fórmula molecular |
C36H42Cl2N4O4 |
|---|---|
Peso molecular |
665.6 g/mol |
Nombre IUPAC |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
Clave InChI |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


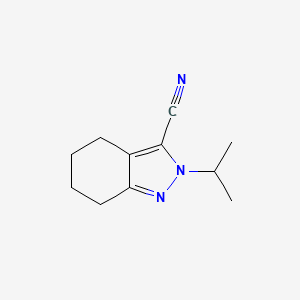
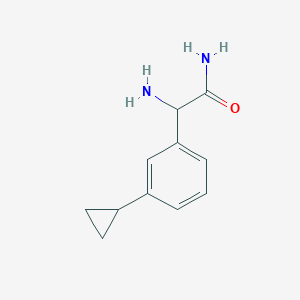
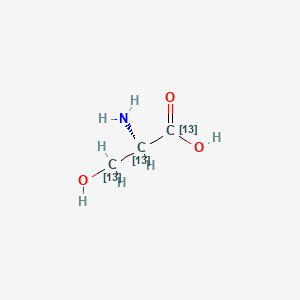


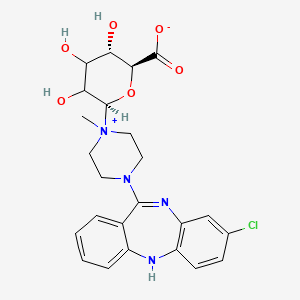
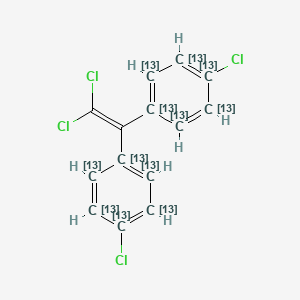
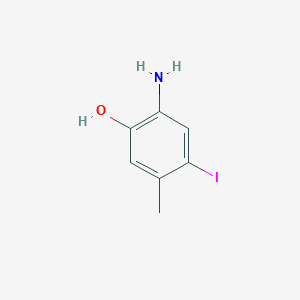
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
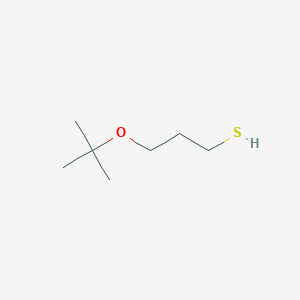

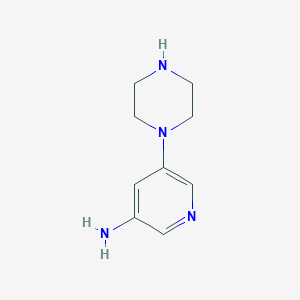
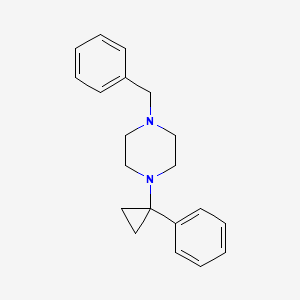
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
